3,4-difluoro-1H-pyrrole-2-carbaldehyde

Description

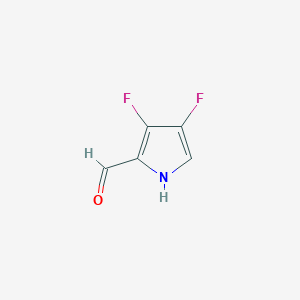

3,4-Difluoro-1H-pyrrole-2-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrole core substituted with two fluorine atoms at positions 3 and 4 and an aldehyde group at position 2. The fluorine atoms impart strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group and modifying the electronic distribution of the aromatic ring. This structural motif is critical in medicinal and agrochemical synthesis, where the aldehyde serves as a reactive handle for condensation, cyclization, or functionalization reactions.

Properties

Molecular Formula |

C5H3F2NO |

|---|---|

Molecular Weight |

131.08 g/mol |

IUPAC Name |

3,4-difluoro-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-8-4(2-9)5(3)7/h1-2,8H |

InChI Key |

NNYRGUQMTNQEFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N1)C=O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3,4-difluoro-1H-pyrrole-2-carbaldehyde and related compounds:

Key Observations:

- Electron Effects: The fluorine atoms in this compound increase ring electronegativity, contrasting with the electron-donating alkyl or aryl groups in non-fluorinated analogs like 2,3-dihydro-1H-pyrazole-4-carbonitrile. This enhances the reactivity of the aldehyde group for nucleophilic additions.

- Ring Saturation : Partially saturated rings (e.g., dihydro-pyrazole derivatives) exhibit reduced aromaticity, affecting conjugation and stability compared to fully unsaturated pyrroles .

- Functional Group Diversity : The aldehyde group in the target compound offers unique reactivity for forming Schiff bases or heterocyclic extensions, unlike the dione in fluoroimide or the carbonitrile in pyrazole derivatives .

Preparation Methods

Reaction Mechanism and Substrate Design

The process employs a divided cell with a graphite anode and platinum cathode, using LiClO₄ in acetonitrile as the electrolyte. Enamines, formed in situ from 1,3-dicarbonyl compounds and amines, undergo oxidative cyclization to yield pyrroles. For fluorinated derivatives, 3,4-difluoro-1,3-diketones (e.g., 1,1,2,2-tetrafluoro-1,3-butanedione) could serve as starting materials. Subsequent condensation with ammonia or methylamine would generate the pyrrole nucleus.

Key Advantages :

-

Avoids transition-metal catalysts.

-

Operates under mild conditions (room temperature, 10 mA current).

Limitations :

-

Limited literature on fluorinated 1,3-dicarbonyl substrates.

-

Low regioselectivity for asymmetrically substituted diketones.

Aldehyde Functionalization via Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a cornerstone for introducing aldehydes to electron-rich aromatics. For 3,4-difluoropyrrole, the reaction proceeds via a two-step mechanism:

Reaction Conditions and Optimization

-

Chloroiminium Ion Formation : POCl₃ reacts with DMF to generate the electrophilic chloroiminium intermediate.

-

Electrophilic Attack : The pyrrole’s α-position (C-2) attacks the electrophile, followed by hydrolysis to yield the aldehyde.

Critical Parameters :

-

Temperature : Exothermic reaction requires ice-cooling initially.

-

Solvent : Dichloroethane enhances electrophile stability.

Side Reactions :

-

Over-chlorination at nitrogen.

-

Ring-opening under prolonged heating.

Alternative Pathways: Oxidative Methods

Oxidation of 2-Methylpyrrole Derivatives

Oxidizing a pre-formed 2-methyl group offers an alternative route. MnO₂ or SeO₂ in refluxing dioxane converts methyl to aldehyde:

Drawbacks :

-

Low functional group tolerance.

-

Risk of over-oxidation to carboxylic acids.

Patent-Based Synthesis (Intermediate 19)

A patent by CA2598423C describes this compound (Intermediate 19) as a precursor to antibacterial piperidine derivatives. While full synthetic details are proprietary, the protocol involves:

-

THF Solvent : Ensures solubility of intermediates.

-

Inert Atmosphere : Reaction conducted under N₂ to prevent oxidation.

-

Low-Temperature Quenching : Ice-water bath maintains reaction control.

Inferred Steps :

-

Fluorination of pyrrole-2-carbaldehyde via electrophilic substitution.

-

Purification via column chromatography (silica gel, hexane/EtOAc).

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for 3,4-difluoro-1H-pyrrole-2-carbaldehyde, and what reaction conditions are typically employed?

Q. What are the key reactivity sites in this compound for further functionalization?

The aldehyde group (-CHO) and fluorine substituents are primary reactivity sites:

- Aldehyde: Participates in nucleophilic additions (e.g., formation of hydrazones or imines) .

- Fluorine Atoms: Enable SNAr reactions or act as directing groups in cross-coupling reactions .

- Pyrrole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-withdrawing effects of fluorine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance electrophilic formylation .

- Catalyst Screening: Lewis acids like ZnCl₂ improve cyclization efficiency .

- Temperature Gradients: Lower temperatures (0–5°C) minimize side reactions during aldehyde formation . Comparative studies show that yields increase from 50% to >80% when replacing traditional HCl catalysis with POCl₃/DMF systems .

Q. How can contradictions in NMR data during structural elucidation be resolved?

Contradictions (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Solutions include:

- Variable-Temperature NMR: Resolves rotational barriers or tautomerism .

- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., using SHELX ) confirms bond lengths and angles. For fluorinated pyrroles, disorder modeling is critical due to fluorine’s high electron density .

- DFT Calculations: Predict NMR chemical shifts and compare with experimental data .

Q. What computational methods are suitable for modeling the reactivity of this compound in drug discovery?

- Density Functional Theory (DFT): Predicts frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .

- Molecular Docking: Screens binding affinities with biological targets (e.g., enzymes in antimicrobial pathways) .

- QSAR Studies: Correlates substituent effects (e.g., fluorine position) with bioactivity .

| Method | Application | Reference |

|---|---|---|

| DFT (B3LYP/6-31G) | Reactivity of aldehyde group | |

| Molecular Docking | Antimicrobial target binding |

Q. What challenges arise in crystallographic analysis of fluorinated pyrroles, and how are they addressed?

Fluorine’s high electron density causes disorder or weak diffraction. Mitigation strategies:

- High-Resolution Data: Collect data at synchrotron facilities (λ < 1 Å) .

- Anisotropic Refinement: Models fluorine displacement parameters accurately (SHELXL ).

- Twinned Data Handling: Use SHELXD for deconvoluting overlapping reflections .

Q. How can this compound be evaluated for pharmacological potential?

- In Vitro Assays: Test against microbial targets (e.g., ATCC strains) via MIC/MBC protocols .

- Antioxidant Screening: DPPH radical scavenging assays quantify IC₅₀ values .

- SAR Studies: Modify substituents (e.g., replacing -CHO with -COOH) and compare bioactivity .

| Assay | Protocol | Reference |

|---|---|---|

| Antimicrobial | CLSI guidelines (MIC/MBC) | |

| Antioxidant | DPPH scavenging (IC₅₀ calculation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.